N-Methyl-3-(4-nitrophenoxy)aniline
Description
N-Methyl-3-(4-nitrophenoxy)aniline is a nitro-substituted aniline derivative characterized by an N-methyl group and a 4-nitrophenoxy substituent at the meta position of the aniline ring.
Properties
CAS No. |
62988-17-4 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-methyl-3-(4-nitrophenoxy)aniline |
InChI |
InChI=1S/C13H12N2O3/c1-14-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)15(16)17/h2-9,14H,1H3 |
InChI Key |
NTZAGQUESSBVMD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(4-nitrophenoxy)aniline typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with 3-chloroaniline in the presence of a base such as potassium carbonate to form 3-(4-nitrophenoxy)aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(4-nitrophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-Methyl-3-(4-nitrophenoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of N-Methyl-3-(4-nitrophenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds, their synthesis methods, and properties:
Electronic and Physical Properties
- Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity, contrasting with the hydrophobic trifluoromethyl group in CAS 2026-70-2, which reduces solubility in polar solvents .
- Thermal Stability : Thiazole-containing analogs () exhibit higher thermal stability due to aromatic heterocycles, whereas nitroso derivatives () are more reactive and prone to decomposition .
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